ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate
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Overview
Description
Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a complex organic compound that features a pyran ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an etherification reaction using 3-methoxybenzyl alcohol and an appropriate leaving group.
Formation of the Carboxamido Group: The carboxamido group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Esterification: The final step involves esterification to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-oxo-4H-pyran-2-carboxamido)benzoate: Lacks the methoxybenzyl group, which may affect its biological activity and chemical properties.
Ethyl 4-(5-((3-hydroxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule or as a precursor for further chemical modifications.
Properties
IUPAC Name |
ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO7/c1-3-29-23(27)16-7-9-17(10-8-16)24-22(26)20-12-19(25)21(14-31-20)30-13-15-5-4-6-18(11-15)28-2/h4-12,14H,3,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUDQLAPDQNJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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